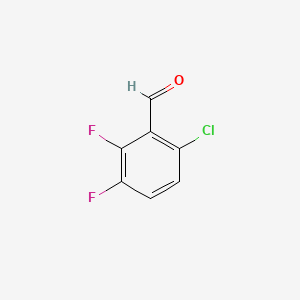

6-Chloro-2,3-difluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2,3-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃ClF₂O. It is a trisubstituted benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 6th, 2nd, and 3rd positions, respectively . This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-difluorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination and fluorination of benzaldehyde derivatives. For instance, starting with 2,3-difluorobenzaldehyde, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-chloro-2,3-difluorobenzoic acid.

Reduction: Formation of 6-chloro-2,3-difluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Chloro-2,3-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2,3-difluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluorobenzaldehyde: Similar in structure but lacks the chlorine atom.

2-Chloro-6-fluorobenzaldehyde: Similar but has only one fluorine atom.

3-Chloro-2,6-difluorobenzaldehyde: Similar but with different substitution positions.

Uniqueness

6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds that are not easily accessible through other benzaldehyde derivatives .

Actividad Biológica

6-Chloro-2,3-difluorobenzaldehyde (CAS No. 797791-33-4) is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H3ClF2O. Its structure includes a chlorinated benzene ring with two fluorine atoms and an aldehyde functional group. The presence of halogens often enhances the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various substituted benzaldehydes, including this compound, it was found to inhibit the growth of several bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. A notable study reported that the compound induced apoptosis in human cancer cells by activating caspase pathways, which are critical in programmed cell death. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Caspase activation |

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 10.0 | DNA damage and cell cycle arrest |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses. This property could be beneficial for treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both chlorine and fluorine atoms enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. SAR studies indicate that modifications to the aromatic ring can significantly affect potency and selectivity against various biological targets.

Study on Antiplatelet Activity

A recent study evaluated the antiplatelet activity of various aldehydes, including this compound. The compound was tested for its ability to inhibit ADP-induced platelet aggregation using Born's method. Results demonstrated a significant reduction in platelet aggregation at concentrations above 10 μM, indicating potential therapeutic applications in cardiovascular diseases.

Neuroprotective Effects

In neuropharmacological assessments, this compound showed promise as a neuroprotective agent against oxidative stress-induced neuronal damage. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Propiedades

IUPAC Name |

6-chloro-2,3-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZXQCYLHFHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431026 |

Source

|

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797791-33-4 |

Source

|

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.